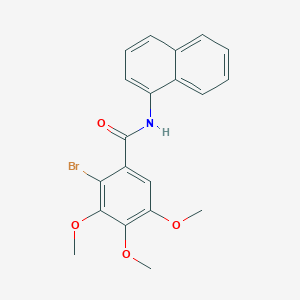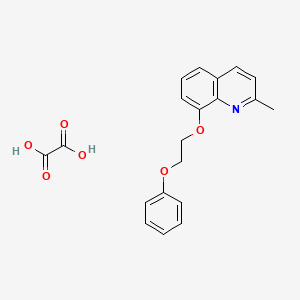![molecular formula C19H22BrNO6 B4001491 4-[3-(1-Bromonaphthalen-2-yl)oxypropyl]morpholine;oxalic acid](/img/structure/B4001491.png)
4-[3-(1-Bromonaphthalen-2-yl)oxypropyl]morpholine;oxalic acid
Overview
Description
4-[3-(1-Bromonaphthalen-2-yl)oxypropyl]morpholine;oxalic acid is a complex organic compound that features a morpholine ring attached to a naphthalene moiety via a propyl chain The presence of a bromine atom on the naphthalene ring and the oxalic acid component adds to its chemical versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Bromonaphthalen-2-yl)oxypropyl]morpholine typically involves a multi-step process:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to introduce a bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of the Propyl Chain: The next step involves the formation of the propyl chain, which can be achieved through a nucleophilic substitution reaction. The brominated naphthalene is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate (K2CO3) to form 3-(1-bromonaphthalen-2-yl)oxypropane.
Attachment of the Morpholine Ring: The final step involves the attachment of the morpholine ring to the propyl chain. This can be achieved through a nucleophilic substitution reaction where 3-(1-bromonaphthalen-2-yl)oxypropane is reacted with morpholine in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Bromonaphthalen-2-yl)oxypropyl]morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). These reactions typically occur in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can yield alcohols, ketones, or alkanes.
Scientific Research Applications
4-[3-(1-Bromonaphthalen-2-yl)oxypropyl]morpholine has several scientific research applications:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom and morpholine ring make it a versatile intermediate in organic synthesis.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals. Its structural features make it a potential candidate for drug design and discovery.
Material Science: The compound can be used in the development of new materials with unique properties. Its naphthalene moiety and morpholine ring can impart specific characteristics to the materials.
Mechanism of Action
The mechanism of action of 4-[3-(1-Bromonaphthalen-2-yl)oxypropyl]morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine atom and morpholine ring can form specific interactions with these targets, leading to the desired biological effect. The naphthalene moiety can also play a role in the compound’s mechanism of action by interacting with hydrophobic regions of the target.
Comparison with Similar Compounds
Similar Compounds
4-[3-(1-Chloronaphthalen-2-yl)oxypropyl]morpholine: Similar to the compound but with a chlorine atom instead of a bromine atom.
4-[3-(1-Fluoronaphthalen-2-yl)oxypropyl]morpholine: Similar to the compound but with a fluorine atom instead of a bromine atom.
4-[3-(1-Iodonaphthalen-2-yl)oxypropyl]morpholine: Similar to the compound but with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of 4-[3-(1-Bromonaphthalen-2-yl)oxypropyl]morpholine lies in its bromine atom, which can participate in specific chemical reactions that other halogen atoms may not. Additionally, the combination of the naphthalene moiety and the morpholine ring provides a unique structural framework that can impart specific properties to the compound.
Properties
IUPAC Name |
4-[3-(1-bromonaphthalen-2-yl)oxypropyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2.C2H2O4/c18-17-15-5-2-1-4-14(15)6-7-16(17)21-11-3-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h1-2,4-7H,3,8-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMAXEWXIUNTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole](/img/structure/B4001420.png)
![N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4001425.png)
![N-[3-(4-bromo-2-chlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001432.png)
![4-methoxy-3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4001448.png)
![N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4001454.png)
![methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4001457.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4001471.png)


![1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001481.png)
![N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4001499.png)
![1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B4001506.png)
![3,5-Dimethyl-1-{2-[5-methyl-2-(propan-2-YL)phenoxy]ethyl}piperidine](/img/structure/B4001511.png)
